molecular formula C15H11IO2 B14462524 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-iodophenyl)- CAS No. 71906-91-7

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-iodophenyl)-

Cat. No.: B14462524
CAS No.: 71906-91-7
M. Wt: 350.15 g/mol
InChI Key: PLYYYQFSLRYNFL-UHFFFAOYSA-N
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Description

2-(4-iodophenyl)chroman-4-one is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)chroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .

Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles undergo cyclization in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of 2-(4-iodophenyl)chroman-4-one may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the iodine atom under appropriate conditions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted chromanones depending on the nucleophile used

Scientific Research Applications

2-(4-iodophenyl)chroman-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)chroman-4-one involves its interaction with specific molecular targets. The iodine atom enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylchroman-4-one
  • 2-(4-bromophenyl)chroman-4-one
  • 2-(4-chlorophenyl)chroman-4-one

Uniqueness

The presence of the iodine atom in 2-(4-iodophenyl)chroman-4-one distinguishes it from other similar compounds.

Properties

CAS No.

71906-91-7

Molecular Formula

C15H11IO2

Molecular Weight

350.15 g/mol

IUPAC Name

2-(4-iodophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11IO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15H,9H2

InChI Key

PLYYYQFSLRYNFL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)I

Origin of Product

United States

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